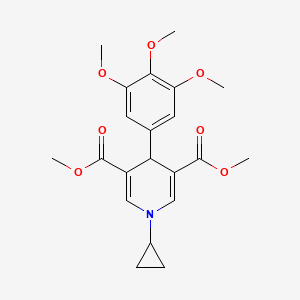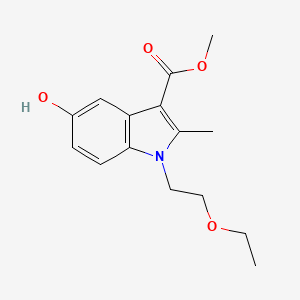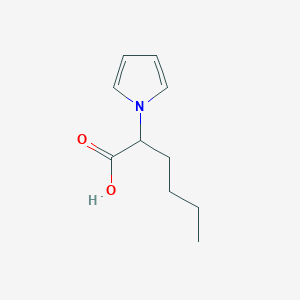![molecular formula C16H14N8O5S2 B11086061 2,6-dimethyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11086061.png)
2,6-dimethyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It contains an imidazole core, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, meaning it exhibits both acidic and basic properties.
- This compound is a derivative of imidazole and features additional substituents, including methyl groups, a nitro group, and a thiazole ring.
- Imidazole is a fundamental building block found in various natural products, such as histidine, purine, histamine, and DNA structures.
- Commercially available drugs often incorporate the 1,3-diazole ring (imidazole) due to its diverse chemical and biological properties .
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can discuss general methods for synthesizing imidazole derivatives.
- Common synthetic approaches involve cyclization reactions, such as the Debus-Radziszewski reaction or the Knorr synthesis. These methods typically start from appropriate precursors and utilize reagents like ammonia, aldehydes, or nitriles.
- Industrial production methods may involve large-scale processes, but without specific data on this compound, we can’t provide precise details.
Chemical Reactions Analysis
- Imidazole derivatives can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., tert-butylhydroperoxide), reducing agents (e.g., hydrazine), and nucleophiles (e.g., amines).
- Major products depend on the specific substituents and reaction conditions.
Scientific Research Applications
- Imidazole derivatives find applications in diverse fields:
Medicine: Some imidazole-containing drugs exhibit antibacterial, antifungal, and antiviral activities.
Chemistry: Imidazoles serve as ligands in coordination chemistry and catalysts in organic synthesis.
Biology: Histidine, an amino acid containing an imidazole side chain, plays essential roles in enzyme catalysis and protein function.
Industry: Imidazole-based compounds are used in corrosion inhibitors, dyes, and photochemical processes.
Mechanism of Action
- Without specific data on this compound, we can’t provide its exact mechanism of action. imidazole derivatives often interact with specific molecular targets, such as enzymes or receptors.
- Further research would be needed to understand how this particular compound exerts its effects.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds with this exact structure. we can explore related imidazole derivatives if you’d like.
Remember that while I’ve provided general insights, specific details about this compound may require further literature search or experimental investigation
Properties
Molecular Formula |
C16H14N8O5S2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2,6-dimethyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate |
InChI |
InChI=1S/C16H14N8O5S2/c1-9-13(22-20-10(2)15(24(26)27)23(22)19-9)14(25)18-11-3-5-12(6-4-11)31(28,29)21-16-17-7-8-30-16/h3-8H,1-2H3,(H2-,17,18,19,20,21,25) |
InChI Key |
PPTHJGGARQBDDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2N=C(C(=[N+]2N1)C(=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{4-[1-(dipropionylamino)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11086000.png)
![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11086002.png)
![2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-oxoethyl 3,4-dimethoxybenzoate](/img/structure/B11086008.png)

![ethyl (2Z)-4-methyl-3-[2-(morpholin-4-yl)ethyl]-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B11086025.png)
![2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile](/img/structure/B11086026.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11086034.png)
![ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11086040.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11086055.png)
![N-Isopropyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11086056.png)
![3-bromo-N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11086063.png)
